molecular formula C13H15FN4O2S B2422330 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2309733-70-6

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No. B2422330
CAS RN: 2309733-70-6
M. Wt: 310.35
InChI Key: FJQFYDVVWKYLGO-UHFFFAOYSA-N
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Description

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a triazole-based molecule that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Regioselective Synthesis and Heterocycle Functionalization

A study by Thomas and Fokin (2018) highlighted a regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, enabling the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles. This method offers access to compounds that are difficult to synthesize using existing methods, demonstrating the potential of fluoro-sulfonyl triazoles as versatile intermediates in organic synthesis (Thomas & Fokin, 2018).

Antimicrobial Activity

Research on halogenated pyrazoles, including derivatives similar to the query compound, has shown significant antimicrobial properties. Menozzi et al. (2004) synthesized fluoro and chloro derivatives of 1,5-diphenyl-1H-pyrazoles, finding some compounds with superior antimicrobial effects compared to standard drugs. These findings suggest the potential of fluoro-sulfonyl triazole derivatives in developing new antimicrobial agents (Menozzi et al., 2004).

Anticonvulsant and Antiproliferative Activities

The incorporation of 1,2,3-triazole and sulfonamide moieties into compounds has been explored for their anticonvulsant and antiproliferative activities. A study synthesized carbon-14 labeled 1,2,3-triazole anticonvulsants, showcasing the utility of these structures in the development of new anticonvulsant drugs (Saemian, Shirvani, & Matloubi, 2006). Additionally, novel 1,2,3-triazole-sulfonamide hybrids were synthesized, with some showing significant antiproliferative activity against various cancer cell lines, indicating their potential as lead compounds for antitumor drugs (Li et al., 2018).

Agricultural Applications

The antibacterial activity of sulfone derivatives containing oxadiazole moieties against rice bacterial leaf blight has been studied, demonstrating the potential of such compounds in agricultural applications. Specifically, a methylsulfonyl derivative showed significant efficacy in reducing rice bacterial leaf blight, suggesting the utility of sulfonyl-triazole derivatives in developing new agrochemicals (Shi et al., 2015).

properties

IUPAC Name

1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S/c1-10-4-12(14)2-3-13(10)21(19,20)18-6-11(7-18)5-17-9-15-8-16-17/h2-4,8-9,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQFYDVVWKYLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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